Cas no 1000-70-0 (Bis(trimethylsilyl)carbodiimide)

Bis(trimethylsilyl)carbodiimide Chemical and Physical Properties
Names and Identifiers
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- N,N'-Methanediylidenebis(1,1,1-trimethylsilanamine)
- Bis(trimethylsilyl)carbodiimide
- N,N'-bis(trimethylsilyl)methanediimine
- N,N′-Methanetetraylbis[1,1,1-trimethylsilylamine]
- N,N-Bis(trimethylsilyl)carbodiimide
- Carbodiimide,bis(trimethylsilyl)- (7CI,8CI)
- N,N'-Bis(trimethylsilyl)carbodiimide
- N,N'-Methanetetraylbis[1,1,1-trimethylsilylamine]
- BTSCD
- Bis(trimethylsily)carbodiimide
- bis(trimethylsilyl)-carbodiimid
- 1,3-BIS(TRIMETHYLSILYL)CARBODIIMIDE
- N,N'-Methanetetraylbis[1,1,1-triMethyl]-
- Bis(trimethylsilyl)carbodiimide,98%
- n,n’-methanetetraylbis(1,1,1-trimethyl-silanamin
- n,n’-methanetetraylbis[1,1,1-trimethyl-silanamin
- Carbodiimide, bis(trimethylsilyl)-
- Silanamine, N,N'-methanetetraylbis[1,1,1-trimethyl-
- KSVMTHKYDGMXFJ-UHFFFAOYSA-N
- Bis(trimethylsilyl)carbodiimide, 98%
- N,N'-Methane tetraylbis(1,1,1-trimethylsilanamine)
- Silanamine, N,N'-methanetetraylbis(1,1,1-trimethyl-
- Carbodiimide, bis(trimethylsilyl)- (
- Silanamine, N,N'-methanetetraylbis*1,1,1-trimethyl-
- BRN 2042082
- EINECS 213-673-2
- B1368
- Bis(trimethylsilyl)carbodiimide, purum, >=97.0% (GC)
- FT-0623104
- DTXSID0061379
- J-000027
- bis-trimethlysilylcarbodiimide
- FS-5166
- Silanamine, N,N'-methane tetraylbis(1,1,1-trimethyl-
- D88791
- 1,3-bis(trimethylsilyl) carbodiimide
- 1000-70-0
- MFCD00051538
- N,N/'-bis(trimethylsilyl)methanediimine
- NS00043131
- bis(trimethylsilyl)-carbodiimide
- CARBODIIMIDE,BIS-TRIMETHYLSILYL
- N,N'-methanediylidenebis(1,1, 1-trimethylsilanamine)
- Bis-trimethylsilylcarbodiimide
- AKOS015840059
- N,N'-Methanetetraylbis(1,1,1-trimethylsilylamine)
- bis-trimethylsilyl-carbodiimide
- InChI=1/C7H18N2Si2/c1-10(2,3)8-7-9-11(4,5)6/h1-6H
- SCHEMBL27118
- 2,2,6,6-tetramethyl-3,5-diaza-2,6-disilahepta-3,4-diene
-
- MDL: MFCD00051538
- Inchi: 1S/C7H18N2Si2/c1-10(2,3)8-7-9-11(4,5)6/h1-6H3
- InChI Key: KSVMTHKYDGMXFJ-UHFFFAOYSA-N
- SMILES: [Si](C([H])([H])[H])(C([H])([H])[H])(C([H])([H])[H])N=C=N[Si](C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H]
- BRN: 2042082
Computed Properties
- Exact Mass: 186.10100
- Monoisotopic Mass: 186.101
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 156
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Topological Polar Surface Area: 24.7
- XLogP3: nothing
- Tautomer Count: nothing
Experimental Properties
- Color/Form: Not determined.
- Density: 0.821 g/mL at 25 °C(lit.)
- Melting Point: −23 °C (lit.)
- Boiling Point: 164°C(lit.)
- Flash Point: Fahrenheit: 69.8 ° f
Celsius: 21 ° c - Refractive Index: n20/D 1.434(lit.)
- PSA: 24.72000
- LogP: 2.83010
- Sensitiveness: Moisture Sensitive
- Solubility: Not determined
Bis(trimethylsilyl)carbodiimide Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Danger
- Hazard Statement: H226-H302-H315-H319
- Warning Statement: P210-P233-P240-P241+P242+P243-P264-P270-P280-P301+P312+P330-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P370+P378-P403+P235-P501
- Hazardous Material transportation number:UN 1993 3/PG 2
- WGK Germany:3
- Hazard Category Code: 10-22-36/37/38
- Safety Instruction: S26-S36-S37/39-S16
- FLUKA BRAND F CODES:10-21
- RTECS:VV1302500
-
Hazardous Material Identification:
- Hazard Level:3
- Packing Group:III
- Safety Term:3
- HazardClass:3
- Storage Condition:Flammable area
- TSCA:Yes
- Packing Group:III
- Risk Phrases:R10; R22; R36/37/38
- PackingGroup:III
Bis(trimethylsilyl)carbodiimide Customs Data
- HS CODE:2931900090
- Customs Data:
China Customs Code:
2931900090Overview:
2931900090. Other organic-Inorganic compound. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:6.5%. general tariff:30.0%
Summary:
2931900090. other organo-inorganic compounds. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:6.5%. General tariff:30.0%
Bis(trimethylsilyl)carbodiimide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB110889-25 g |
Bis(trimethylsilyl)carbodiimide, 97%; . |
1000-70-0 | 97% | 25 g |
€273.00 | 2023-07-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1109924-1g |
Bis(trimethylsilyl)carbodiimide |
1000-70-0 | 98% | 1g |
¥211.00 | 2023-11-22 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A11670-5g |
Bis(trimethylsilyl)carbodiimide, 97% |
1000-70-0 | 97% | 5g |
¥1185.00 | 2023-03-03 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B833394-25g |
BIS(TRIMETHYLSILYL)CARBODIIMIDE |
1000-70-0 | 98% | 25g |
¥2,239.00 | 2022-09-02 | |
Fluorochem | S02575-5g |
Bis(trimethylsilyl)carbodiimide |
1000-70-0 | 98% | 5g |
£52.00 | 2022-02-28 | |
SHENG KE LU SI SHENG WU JI SHU | sc-234082-5 g |
Bis(trimethylsilyl)carbodiimide, |
1000-70-0 | 5g |
¥699.00 | 2023-07-11 | ||
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B153035-25G |
Bis(trimethylsilyl)carbodiimide |
1000-70-0 | >98.0%(GC) | 25g |
¥2216.90 | 2023-09-04 | |
Aaron | AR0000XE-1g |
Silanamine, N,N'-methanetetraylbis[1,1,1-trimethyl- |
1000-70-0 | 95% | 1g |
$5.00 | 2025-01-20 | |
Aaron | AR0000XE-5g |
Silanamine, N,N'-methanetetraylbis[1,1,1-trimethyl- |
1000-70-0 | 95% | 5g |
$23.00 | 2025-01-20 | |
1PlusChem | 1P0000P2-25g |
Silanamine, N,N'-methanetetraylbis[1,1,1-trimethyl- |
1000-70-0 | >98.0%(GC) | 25g |
$220.00 | 2025-02-18 |
Bis(trimethylsilyl)carbodiimide Related Literature
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1. Niobium- and tantalum-benzamidinato complexes with trimethylphosphine, imido, or η-cyclopentadienyl derivativesChi-Tien Chen,Linda H. Doerrer,V. Cliff Williams,Malcolm L. H. Green J. Chem. Soc. Dalton Trans. 2000 967
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Nicholas J. Hill,Michael Findlater,Alan H. Cowley Dalton Trans. 2005 3229
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Jianwen Liu,Sicong He,Shaoqing Liu,Shiquan Wang,Jiujun Zhang J. Mater. Chem. A 2022 10 22929
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Antonio Alberola,Caroline S. Clarke,Delia A. Haynes,Sofia I. Pascu,Jeremy M. Rawson Chem. Commun. 2005 4726
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Beatriz Illescas,Nazario Martín,José L. Segura,Carlos Seoane,Enrique Ortí,Pedro M. Viruela,Rafael Viruela J. Mater. Chem. 1995 5 1563
Additional information on Bis(trimethylsilyl)carbodiimide
Introduction to Bis(trimethylsilyl)carbodiimide (CAS No. 1000-70-0)
Bis(trimethylsilyl)carbodiimide, commonly referred to as Bis(trimethylsilyl)carbodiimide, is a significant compound in the field of organic synthesis and pharmaceutical development. With the CAS number 1000-70-0, this reagent has found extensive applications in the formation of amide and urea bonds, which are crucial in the synthesis of various bioactive molecules. Its unique chemical properties make it a preferred choice for researchers aiming to achieve high yields and purity in their synthetic pathways.
The compound is characterized by its high reactivity and stability under a wide range of conditions, making it an indispensable tool in modern chemical laboratories. The presence of two trimethylsilyl (TMS) groups enhances its ability to participate in nucleophilic substitution reactions, thereby facilitating the formation of carbon-nitrogen bonds. This feature is particularly valuable in the pharmaceutical industry, where precise bond formation is essential for drug efficacy and safety.
In recent years, the use of Bis(trimethylsilyl)carbodiimide has been explored in various cutting-edge research areas. One notable application is in the development of novel therapeutic agents targeting complex diseases such as cancer and neurodegenerative disorders. The ability to efficiently couple carboxylic acids with amines using this reagent has enabled the synthesis of peptidomimetics and other bioconjugates that mimic natural biomolecules. These advancements have opened new avenues for drug discovery and development.
Moreover, the compound has been utilized in the synthesis of advanced materials, including polymers and coatings that exhibit enhanced durability and functionality. The versatility of Bis(trimethylsilyl)carbodiimide extends to its role in cross-coupling reactions, where it serves as an effective coupling agent for constructing carbon-carbon bonds. This capability is particularly relevant in the production of specialty chemicals and fine intermediates used in industrial applications.
The latest research on Bis(trimethylsilyl)carbodiimide has also highlighted its potential in green chemistry initiatives. Efforts have been made to develop more sustainable synthetic routes that minimize waste and reduce environmental impact. For instance, recent studies have demonstrated the use of catalytic systems that enhance reaction efficiency while reducing the need for excessive reagents. Such innovations align with global efforts to promote sustainable practices in chemical manufacturing.
In addition to its synthetic applications, Bis(trimethylsilyl)carbodiimide has been investigated for its role in protecting groups chemistry. The TMS moiety provides excellent stability against hydrolysis and oxidation, allowing for selective protection of functional groups during multi-step syntheses. This property is particularly useful in complex molecule assembly, where protecting groups play a critical role in ensuring regioselectivity and minimizing side reactions.
The compound's efficacy has also been demonstrated in peptide coupling reactions, where it facilitates the formation of peptide bonds under mild conditions. This has significant implications for peptide-based therapeutics, as it allows for the synthesis of long-chain peptides with high fidelity. The ability to perform these reactions under controlled conditions without compromising yield or purity underscores the importance of Bis(trimethylsilyl)carbodiimide in modern synthetic chemistry.
Recent advancements in computational chemistry have further enhanced the understanding of Bis(trimethylsilyl)carbodiimide's reactivity. Molecular modeling studies have provided insights into its interaction with various substrates, enabling researchers to predict reaction outcomes with greater accuracy. These computational tools are invaluable for optimizing synthetic protocols and designing novel derivatives with tailored properties.
The industrial significance of this compound cannot be overstated. Its widespread use across multiple sectors underscores its versatility and reliability as a synthetic reagent. As research continues to uncover new applications, the demand for high-quality Bis(trimethylsilyl)carbodiimide is expected to grow, driving innovation in both academic and industrial settings.
In conclusion, Bis(trimethylsilyl)carbodiimide (CAS No. 1000-70-0) remains a cornerstone in organic synthesis, playing a pivotal role in drug development, material science, and green chemistry initiatives. Its unique properties and broad applicability ensure its continued relevance in advancing scientific knowledge and technological progress.
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